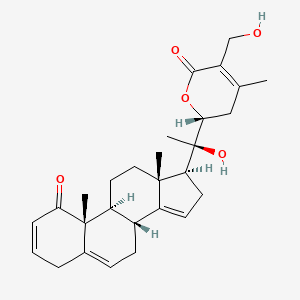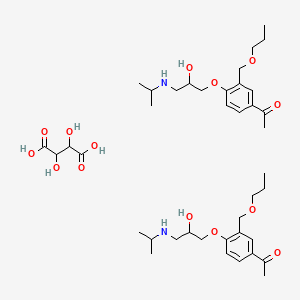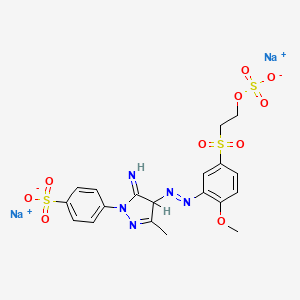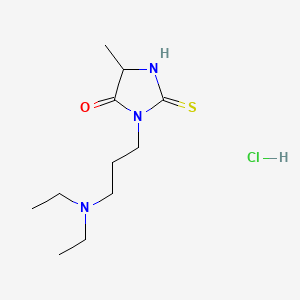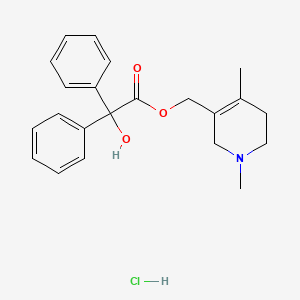
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride is a chemical compound that belongs to the class of esters It is derived from benzilic acid and is characterized by the presence of a pyridyl group
准备方法
Synthetic Routes and Reaction Conditions
The preparation of benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride typically involves the esterification of benzilic acid with (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methanol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through crystallization or distillation.
化学反应分析
Types of Reactions
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzilic acid and (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)carboxylic acid.
Reduction: Benzilic alcohol and (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methanol.
Substitution: Various substituted pyridyl derivatives.
科学研究应用
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzilic acid and the pyridyl alcohol, which may interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzilic acid: The parent compound, known for its use in organic synthesis and pharmaceutical applications.
(1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methanol: The alcohol counterpart, used in the synthesis of esters and other derivatives.
Benzilic acid esters: A class of compounds with similar structures but different substituents on the ester group.
Uniqueness
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride is unique due to the presence of the pyridyl group, which imparts specific chemical and biological properties
属性
CAS 编号 |
102206-66-6 |
|---|---|
分子式 |
C22H26ClNO3 |
分子量 |
387.9 g/mol |
IUPAC 名称 |
(1,4-dimethyl-3,6-dihydro-2H-pyridin-5-yl)methyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-17-13-14-23(2)15-18(17)16-26-21(24)22(25,19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,25H,13-16H2,1-2H3;1H |
InChI 键 |
MBZTXAOMEGMBAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CN(CC1)C)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


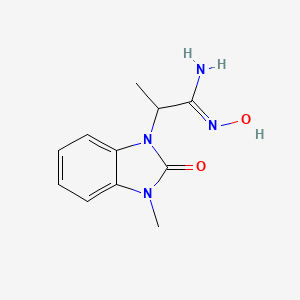
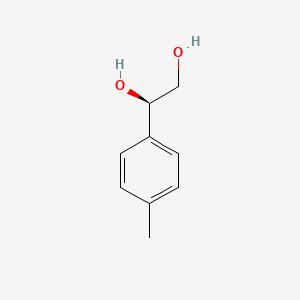

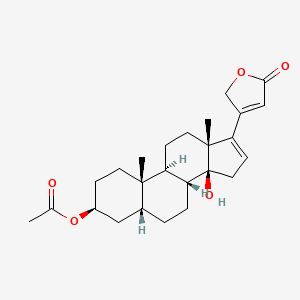
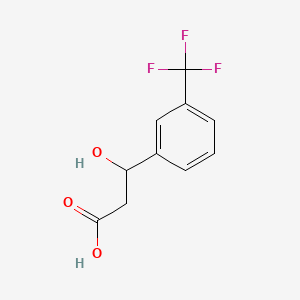
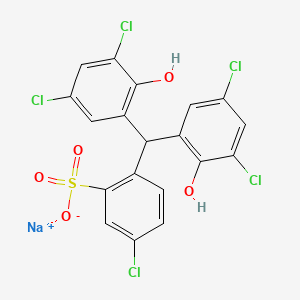
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)


